An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride
An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride
CAS Number: 163295-71-4
This technical guide provides a comprehensive overview of (2,5-Dichlorophenyl)methanesulfonyl chloride, a halogenated organosulfur compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, and potential applications as a chemical intermediate.
Physicochemical and Spectroscopic Data
While specific experimental data for (2,5-Dichlorophenyl)methanesulfonyl chloride is limited in publicly available literature, the following tables summarize its known identifiers and computed properties.[1] For comparative purposes, spectroscopic data for the related isomer, (2,4-Dichlorophenyl)methanesulfonyl chloride, is provided.
Table 1: Physicochemical Properties of (2,5-Dichlorophenyl)methanesulfonyl chloride
| Property | Value | Source |
| CAS Number | 163295-71-4 | [1] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.54 g/mol | [1] |
| SMILES | O=S(=O)(CC1=CC(Cl)=CC=C1Cl)Cl | [1] |
| Computed XLogP3 | 3.4 | [2] |
| Computed Topological Polar Surface Area | 42.5 Ų | [2] |
| Computed Rotatable Bond Count | 2 | [2] |
Table 2: Spectroscopic Data for the Isomer (2,4-Dichlorophenyl)methanesulfonyl chloride (CAS: 88691-50-3)
| Spectroscopic Technique | Key Features |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 159, Second Highest (m/z): 161[2] |
| FTIR Spectroscopy | Characteristic strong absorption bands for sulfonyl chlorides (S=O stretches) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2] |
| ¹H NMR Spectroscopy | For the (2,5-Dichlorophenyl)methanesulfonyl chloride isomer, the aromatic region would be expected to show three distinct signals: a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the dichlorophenyl ring. The methylene protons adjacent to the sulfonyl chloride group would appear as a singlet further downfield. |
Synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride
Proposed Synthetic Pathway
The synthesis can be envisioned in four main steps:
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Free-Radical Chlorination: 2,5-Dichlorotoluene is subjected to free-radical chlorination to yield 1-(chloromethyl)-2,5-dichlorobenzene.
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Sulfonation: The resulting benzyl chloride is treated with a sulfite salt, such as sodium sulfite, to introduce the sulfonate group.
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Oxidation: The sulfonate is then oxidized to the corresponding sulfonic acid.
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Chlorination: Finally, the sulfonic acid is converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[3]
Caption: Plausible synthetic route for (2,5-Dichlorophenyl)methanesulfonyl chloride.
Detailed Experimental Protocol (Adapted from General Procedures)
Step 4: Conversion of (2,5-Dichlorophenyl)methanesulfonic acid to (2,5-Dichlorophenyl)methanesulfonyl chloride
This protocol is adapted from a general procedure for the synthesis of methanesulfonyl chloride from methanesulfonic acid.[3]
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Materials:
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(2,5-Dichlorophenyl)methanesulfonic acid
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Thionyl chloride (SOCl₂)
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Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup should be placed in a well-ventilated fume hood.
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Procedure:
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To a three-necked flask, add (2,5-Dichlorophenyl)methanesulfonic acid (1.0 equivalent).
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Heat the flask to approximately 95°C using a suitable heating mantle.
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Slowly add thionyl chloride (approximately 1.5 - 2.0 equivalents) dropwise over a period of 2-4 hours, maintaining the temperature at 95°C.
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After the addition is complete, continue to stir the reaction mixture at 95°C for an additional 3-4 hours, or until the evolution of gas ceases.
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The crude product can then be purified by distillation under reduced pressure.
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Applications in Drug Development and Organic Synthesis
Methanesulfonyl chloride and its derivatives are crucial reagents in medicinal chemistry and drug development.[4] The primary utility of these compounds lies in their ability to convert alcohols into excellent leaving groups (mesylates), thereby facilitating a wide range of nucleophilic substitution and elimination reactions.
(2,5-Dichlorophenyl)methanesulfonyl chloride, as a reactive sulfonyl chloride, is a valuable intermediate for the synthesis of more complex molecules. Its primary reactions of interest in a pharmaceutical context are with nucleophiles such as alcohols and amines.
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Reaction with Alcohols: In the presence of a non-nucleophilic base like triethylamine, it reacts with alcohols to form (2,5-Dichlorophenyl)methanesulfonate esters. This transformation activates the hydroxyl group for subsequent displacement by other nucleophiles.[5]
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Reaction with Amines: It readily reacts with primary and secondary amines to yield stable sulfonamides. The sulfonamide moiety is a common structural feature in a variety of therapeutic agents.[6]
The presence of the dichloro-substituted phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.
Caption: General reactivity of (2,5-Dichlorophenyl)methanesulfonyl chloride.
